
acetic acid;(1R,2R)-cyclooctane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2R)-cyclooctane-1,2-diol is a compound that combines the properties of acetic acid and a chiral diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1R,2R)-cyclooctane-1,2-diol is a chiral molecule with two hydroxyl groups on a cyclooctane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-cyclooctane-1,2-diol typically involves the dihydroxylation of cyclooctene followed by esterification with acetic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction conditions usually involve a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The resulting diol is then esterified with acetic acid using a catalyst like sulfuric acid (H₂SO₄) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2R)-cyclooctane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: SOCl₂ in the presence of pyridine at room temperature.
Major Products
Oxidation: Cyclooctane-1,2-dione or cyclooctane-1,2-dicarboxylic acid.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2R)-cyclooctane-1,2-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid;(1R,2R)-cyclooctane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby reducing their activity . The hydroxyl groups can also form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctane-1,2-diol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Cyclooctane-1,2-dione: An oxidized form with different chemical properties and reactivity.
Cyclooctane-1,2-dicarboxylic acid: Contains two carboxylic acid groups, leading to different applications and reactivity.
Uniqueness
Acetic acid;(1R,2R)-cyclooctane-1,2-diol is unique due to its combination of a chiral diol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its chiral nature also provides opportunities for enantioselective applications in catalysis and drug development .
Eigenschaften
CAS-Nummer |
52354-78-6 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
acetic acid;(1R,2R)-cyclooctane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChI-Schlüssel |
LYEBMCDLPSJQIZ-SCLLHFNJSA-N |
Isomerische SMILES |
CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)O |
Kanonische SMILES |
CC(=O)O.C1CCCC(C(CC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
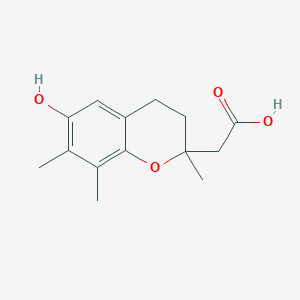
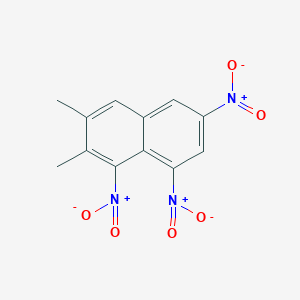

![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
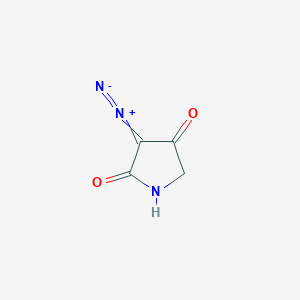
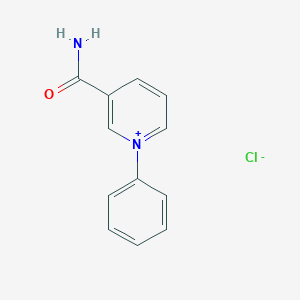

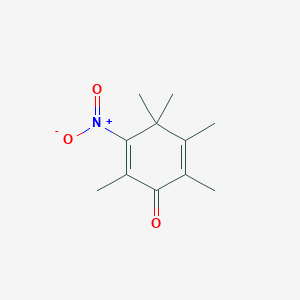

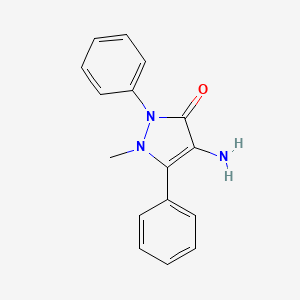
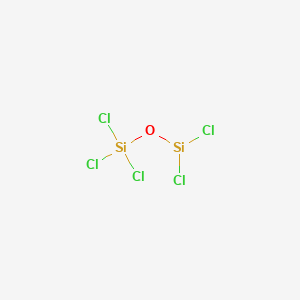
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
